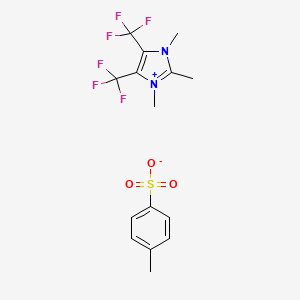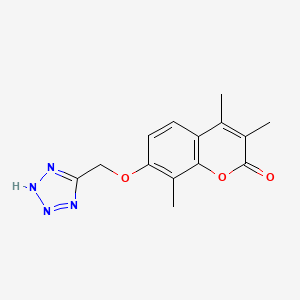![molecular formula C25H19F3O4 B4708237 3-(2-methoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4708237.png)
3-(2-methoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
3-(2-methoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. This compound has been the subject of extensive research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one involves the inhibition of various enzymes and pathways that are involved in inflammation, cancer, and viral and bacterial infections. This compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that cause inflammation. Additionally, this compound has been shown to inhibit the activity of various kinases that are involved in cancer cell proliferation and survival. Furthermore, this compound has been shown to inhibit the replication of various viruses and bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of inflammation, cancer cell proliferation and survival, and viral and bacterial infections. Additionally, this compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-methoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments include its potent anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Additionally, this compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on 3-(2-methoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one. These include:
1. Further research to determine the optimal dosage and administration of this compound for therapeutic applications.
2. Investigation of the potential of this compound as a chemopreventive agent for various types of cancers.
3. Examination of the potential of this compound as a therapeutic agent for viral and bacterial infections.
4. Investigation of the potential of this compound as an anti-inflammatory agent for various inflammatory diseases.
5. Development of novel synthetic methods for the production of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. This compound possesses anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Further research is needed to determine the optimal dosage and administration of this compound for therapeutic applications and to investigate its potential as a chemopreventive agent, a therapeutic agent for viral and bacterial infections, and an anti-inflammatory agent for various inflammatory diseases.
Scientific Research Applications
3-(2-methoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one has been the subject of extensive research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
properties
IUPAC Name |
3-(2-methoxyphenyl)-7-[(2-methylphenyl)methoxy]-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3O4/c1-15-7-3-4-8-16(15)14-31-17-11-12-19-21(13-17)32-24(25(26,27)28)22(23(19)29)18-9-5-6-10-20(18)30-2/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPRPZWHFFEZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4708161.png)

![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4708168.png)
![N-1-adamantyl-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide](/img/structure/B4708183.png)
![methyl 2-{5-[(2-bromophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4708191.png)
![N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4708199.png)
![methyl 2-[({[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4708206.png)


![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4708218.png)
![methyl 3-[(4-fluorobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4708226.png)
![2-chloro-5-iodo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4708234.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4708246.png)
![methyl 4-({[2-(3-methylbutanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4708252.png)